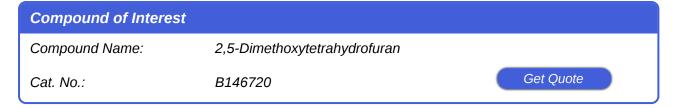


Commercial Availability and Technical Guide to 2,5-Dimethoxytetrahydrofuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,5-dimethoxytetrahydrofuran**, a versatile heterocyclic compound with significant applications in organic synthesis and the pharmaceutical industry. This document outlines its commercial availability, key suppliers, and detailed technical specifications. Furthermore, it presents established experimental protocols for its synthesis and its application in the formation of other valuable chemical entities.

Commercial Availability and Suppliers

2,5-Dimethoxytetrahydrofuran is readily available from a multitude of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically sold as a mixture of cis- and trans-isomers with purities generally at or above 98%. Below is a summary of prominent suppliers and their standard product offerings.



| Supplier | Product Name | Purity | CAS Number | Notes |
|--|--|-------------|------------|---|
| Sigma-Aldrich (Merck) | 2,5- Dimethoxytetrah ydrofuran, mixture of cis and trans | 98% | 696-59-3 | For synthesis.[1] |
| Thermo Scientific (Fisher Scientific) | 2,5- Dimethoxytetrah ydrofuran, cis + trans | 98% or 99% | 696-59-3 | Formerly part of the Acros Organics and Alfa Aesar portfolios.[2][3][4] |
| Santa Cruz Biotechnology | 2,5- Dimethoxytetrah ydrofuran, mixture of cis and trans | ≥98% | 696-59-3 | Classified as a Dangerous Good for transport.[5] |
| TCI (Tokyo Chemical Industry) | 2,5- Dimethoxytetrah ydrofuran (cis- and trans- mixture) | >98.0% (GC) | 696-59-3 | Available in various pack sizes.[6] |
| Chem-Impex | 2,5- Dimethoxytetrah ydrofuran (cis- and trans- mixture) | ≥ 98% (GC) | 696-59-3 | Notes applications in green chemistry. [7] |
| Biosynth | 2,5- Dimethoxytetrah ydrofuran | - | 696-59-3 | For pharmaceutical testing and research purposes.[8] |



| Ottokemi | 2,5- Dimethoxytetrah ydrofuran | 98% | 696-59-3 | Used as an intermediate for atropine sulfate. |
|-----------------------------|---|-----|----------|---|
| Central Drug House (CDH) | 2:5-Dimethoxy Tetrahydrofuran for Synthesis | - | 696-59-3 | Indian manufacturer and exporter. |
| Apollo Scientific | 2,5- Dimethoxytetrah ydrofuran | - | 696-59-3 | - |

Physicochemical and Technical Data

This section summarizes the key quantitative data for **2,5-dimethoxytetrahydrofuran**, compiled from various supplier specifications and safety data sheets.

| Property | Value | Source |
|--------------------|---|-------------|
| Molecular Formula | C ₆ H ₁₂ O ₃ | [7][10][11] |
| Molecular Weight | 132.16 g/mol | [7][10][11] |
| Appearance | Colorless to light yellow liquid | [6][7][8] |
| Boiling Point | 145-147 °C (lit.) | |
| Density | 1.02 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.418 (lit.) | |
| Flash Point | 35 °C | [11] |
| Purity (by GC) | ≥98% - 99% | [7][8][11] |
| Isomer Composition | Mixture of cis- and trans- isomers | [1][7][11] |

Experimental Protocols



Detailed methodologies for the synthesis of **2,5-dimethoxytetrahydrofuran** and its subsequent use in the Paal-Knorr synthesis are provided below.

Synthesis of 2,5-Dimethoxytetrahydrofuran via Reduction

An improved and facile method for the preparation of **2,5-dimethoxytetrahydrofuran** involves the reduction of **2,5-dihydro-2,5-dimethoxyfuran** at room temperature and atmospheric pressure, avoiding the need for high-pressure hydrogenation apparatus.[12]

Step 1: Preparation of 2,5-Dihydro-2,5-dimethoxyfuran[12]

- To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, drying tube, and dropping funnel, add freshly distilled furan (100 g, 1.47 mol), absolute methanol (300 mL), and absolute ether (300 mL).
- Cool the solution to -50°C using a liquid nitrogen bath.
- Add a cold solution (-5°C) of bromine (235 g, 1.47 mol) in 500 mL of methanol over 30 minutes, maintaining the internal temperature below -30°C.
- After an additional 30 minutes of stirring, add dimethylamine at a moderate rate while maintaining the temperature below -30°C until the mixture is just basic.
- Stir the mixture at -30°C for 60 minutes and then allow it to warm to room temperature.
- Add methylene chloride (500 mL) and water (500 mL). Separate the organic layer.
- Extract the aqueous phase with methylene chloride (2 x 100 mL).
- \bullet Combine the organic phases and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL).
- Dry the organic phase over anhydrous sodium sulfate, remove the solvent under reduced pressure, and distill the oily residue to yield 2,5-dihydro-2,5-dimethoxyfuran.

Step 2: Reduction to **2,5-Dimethoxytetrahydrofuran**[12]



- To a mixture of 2,5-dihydro-2,5-dimethoxyfuran (10 g, 76.9 mmol), methanol (150 mL), and 10% palladium on activated carbon, add magnesium turnings (10 g) in portions over 10 hours.
- Filter the solid residue and wash with methylene chloride (2 x 30 mL).
- To the combined filtrate, add methylene chloride (150 mL) and water (200 mL).
- Carefully neutralize the solution to pH 6 with 5% hydrochloric acid.
- Separate the organic layer and extract the aqueous phase with methylene chloride (2 x 30 mL).
- Combine the organic phases, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent and distill the residue under reduced pressure to obtain 2,5dimethoxytetrahydrofuran (yield ~90%).

Paal-Knorr Synthesis of N-Substituted Pyrroles

2,5-Dimethoxytetrahydrofuran serves as a stable precursor to succinaldehyde, which is generated in situ for the Paal-Knorr synthesis of pyrroles.[2][13][14]

General Procedure for N-Aryl Pyrrole Synthesis:[15]

- In a suitable reaction vessel (e.g., round-bottom flask or microwave vial), combine the primary amine (1.0 mmol), **2,5-dimethoxytetrahydrofuran** (1.2 mmol), and a suitable solvent (e.g., water, ethanol, or acetic acid).
- Add a catalytic amount of an acid catalyst (e.g., a drop of concentrated HCl, iron(III) chloride, or iodine).[2][15]
- Heat the reaction mixture. For conventional heating, reflux for a specified time (e.g., 15 minutes). For microwave-assisted synthesis, irradiate at a set temperature (e.g., 120-150°C) for 2-10 minutes.[15]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).



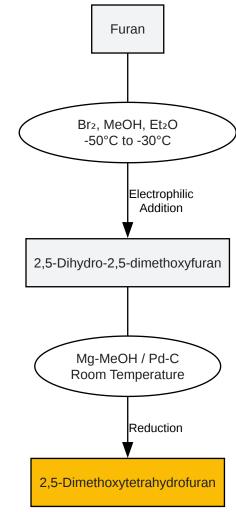
- · Upon completion, cool the reaction mixture.
- Perform an appropriate workup. This may involve adding water or an aqueous acid solution to precipitate the product, followed by extraction with an organic solvent (e.g., diethyl ether).
- Wash the organic layer with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield the Nsubstituted pyrrole.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical and experimental flows related to **2,5-dimethoxytetrahydrofuran**.



Synthesis of 2,5-Dimethoxytetrahydrofuran

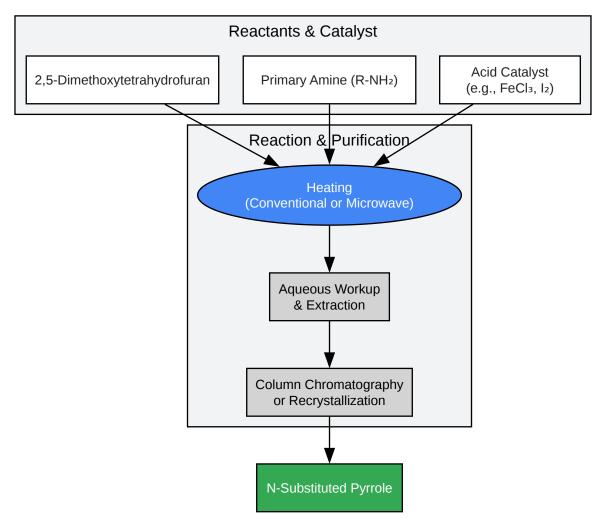


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Caption: Synthesis pathway from furan to **2,5-dimethoxytetrahydrofuran**.



Paal-Knorr Pyrrole Synthesis Workflow



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Caption: Experimental workflow for the Paal-Knorr synthesis of pyrroles.

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